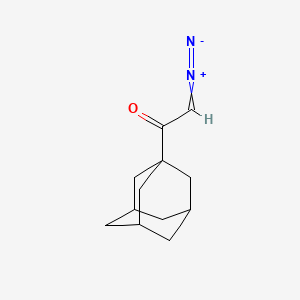

1-Adamantyl diazomethyl ketone

CAS No.: 5934-69-0

Cat. No.: VC18991348

Molecular Formula: C12H16N2O

Molecular Weight: 204.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5934-69-0 |

|---|---|

| Molecular Formula | C12H16N2O |

| Molecular Weight | 204.27 g/mol |

| IUPAC Name | 1-(1-adamantyl)-2-diazoethanone |

| Standard InChI | InChI=1S/C12H16N2O/c13-14-7-11(15)12-4-8-1-9(5-12)3-10(2-8)6-12/h7-10H,1-6H2 |

| Standard InChI Key | GONIHHFXBAOLKR-UHFFFAOYSA-N |

| Canonical SMILES | C1C2CC3CC1CC(C2)(C3)C(=O)C=[N+]=[N-] |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-Adamantyl diazomethyl ketone features a rigid adamantane core—a diamondoid hydrocarbon—substituted with a diazomethyl ketone functional group. The adamantane moiety imparts exceptional thermal and chemical stability, while the diazo group () introduces high reactivity, enabling participation in diverse transformations. The compound’s structure is represented by the SMILES notation , highlighting the adamantane cage and ketone-diazo linkage .

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 5934-69-0 | |

| Molecular Formula | ||

| Molecular Weight | 204.27 g/mol | |

| Exact Mass | 204.126 g/mol | |

| LogP (Partition Coefficient) | 3.33 | |

| Topological Polar Surface Area | 51.21 Ų |

Synthesis and Production Methods

Traditional Synthetic Routes

The synthesis of 1-adamantyl diazomethyl ketone typically begins with 1-adamantanecarboxylic acid. A multi-step approach involves:

-

Conversion to Acid Chloride: Treatment with thionyl chloride or phosphorus pentachloride yields 1-adamantanecarbonyl chloride.

-

Diazo Transfer: Reaction with diazomethane or its derivatives introduces the diazo group. For example, Nicolaou et al. (1999) demonstrated the use of diazomethane in anhydrous ether to form the diazomethyl ketone .

This method, while effective, requires stringent handling due to diazomethane’s explosivity .

Catalytic Gas-Phase Synthesis

An alternative method involves gas-phase reactions using metal oxide catalysts. Calcium oxide () at 470–480°C facilitates the condensation of 1-adamantanecarboxylic acid with acetic acid, producing 1-adamantyl methyl ketone as a precursor . Subsequent diazotization of the methyl ketone yields the target compound. This approach achieves yields up to 85% and minimizes waste .

Physicochemical Properties

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: Strong absorption bands at 2100–2200 cm ( stretch) and 1700 cm (ketone C=O stretch) .

-

Nuclear Magnetic Resonance (NMR): -NMR signals at δ 1.6–2.1 ppm (adamantane protons) and δ 3.2–3.5 ppm (diazo methyl group) .

Reactivity and Applications

Cyclopropanation Reactions

1-Adamantyl diazomethyl ketone serves as a carbene precursor in cyclopropanation. Under UV irradiation or thermal activation, the diazo group decomposes to generate a carbene intermediate, which inserts into alkenes:

This reactivity is exploited in the synthesis of strained cyclopropane derivatives for pharmaceutical intermediates .

Cross-Coupling Reactions

The compound participates in Rh-catalyzed C–H functionalization, enabling the construction of quaternary carbon centers. Liu et al. (2013) reported its use in synthesizing adamantane-containing heterocycles with potential antiviral activity .

Future Research Directions

Catalytic Asymmetric Synthesis

Developing enantioselective methods for carbene transfer could unlock applications in chiral drug synthesis.

Green Chemistry Approaches

Exploring solvent-free or microwave-assisted syntheses may enhance sustainability and safety .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume